molecular formula C20H18F2N4O B3011461 (4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251563-54-8

(4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B3011461
CAS RN: 1251563-54-8
M. Wt: 368.388
InChI Key: IRLTUGRFBVCORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a naphthyridine ring, a pyrrolidine ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be complex with multiple rings including a naphthyridine ring and a pyrrolidine ring. The compound also contains several functional groups including an amide group and multiple aromatic rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group might be involved in condensation or hydrolysis reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could influence its polarity and solubility .

Scientific Research Applications

Antibacterial Activity

The acetamide derivatives of this compound have demonstrated promising antibacterial activity. For instance, compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide exhibited good efficacy against gram-positive bacteria . Researchers are investigating their potential as novel antibiotics.

Plasma Stability and Drug Metabolism

Compound C03, a derivative of our target compound, has excellent plasma stability with a half-life (t1/2) exceeding 289 minutes. This stability is crucial for drug development, as it ensures sustained therapeutic levels in the bloodstream. Additionally, researchers evaluate its inhibition rates on various cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6, and 3A4), which play a vital role in drug metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many aromatic compounds are hazardous and should be handled with care .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties. Additionally, the compound could be tested for biological activity to determine if it has potential therapeutic applications .

properties

IUPAC Name

[4-(3,5-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O/c1-12-4-5-16-18(25-15-9-13(21)8-14(22)10-15)17(11-23-19(16)24-12)20(27)26-6-2-3-7-26/h4-5,8-11H,2-3,6-7H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLTUGRFBVCORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)F)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.